Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]-
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Overview
Description
Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]- is a chemical compound that features a quinoline moiety, which is known for its diverse biological activities. The presence of the quinoline ring in its structure makes it a compound of interest in various scientific research fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]- typically involves the reaction of 7,8-dimethyl-4-quinolinol with ethylene oxide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave irradiation has been shown to be effective in the synthesis of quinoline derivatives, providing a greener and more efficient method compared to traditional techniques .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]- involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2-[(2,8-dimethyl-4-quinolinyl)amino]-
- 1-(4-Methoxyphenyl)-2-(2-quinolinyl)ethanol
Uniqueness
Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]- is unique due to the specific positioning of the dimethyl groups on the quinoline ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .
Properties
CAS No. |
1255781-51-1 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-(7,8-dimethylquinolin-4-yl)oxyethanol |
InChI |
InChI=1S/C13H15NO2/c1-9-3-4-11-12(16-8-7-15)5-6-14-13(11)10(9)2/h3-6,15H,7-8H2,1-2H3 |
InChI Key |
KBTWLRRNOYYBJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=CC(=C2C=C1)OCCO)C |
Origin of Product |
United States |
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